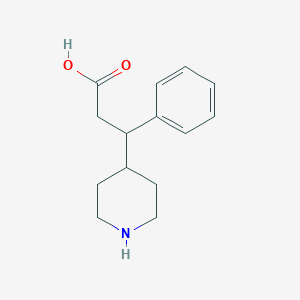

3-Phenyl-3-(piperidin-4-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

3-phenyl-3-piperidin-4-ylpropanoic acid |

InChI |

InChI=1S/C14H19NO2/c16-14(17)10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,12-13,15H,6-10H2,(H,16,17) |

InChI Key |

WFHMTBADZMIELZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(CC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 3 Piperidin 4 Yl Propanoic Acid

Retrosynthetic Analysis of 3-Phenyl-3-(piperidin-4-yl)propanoic acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The primary disconnections involve the C-C and C-N bonds that form the core structure.

One logical disconnection is at the C3-C4 bond of the piperidine (B6355638) ring, suggesting a conjugate addition of a piperidine precursor to a cinnamic acid derivative. This approach simplifies the molecule into two key fragments: a protected 4-piperidone or a related piperidine synthon and a phenyl-substituted propanoic acid precursor.

Alternatively, a disconnection at the C3-phenyl bond could be envisioned, which would involve the addition of a phenyl group to a piperidine-containing propanoic acid derivative. Another strategic cut can be made at the bond between the C3 of the propanoic acid and the C4 of the piperidine ring. This leads to a phenyl-substituted propanoic acid synthon and a 4-substituted piperidine.

These disconnections form the basis for designing both convergent and linear synthetic strategies, as well as for planning the introduction of chirality in asymmetric syntheses.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed. These can be broadly categorized into convergent and linear approaches.

Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach is often more efficient for complex molecules.

A plausible convergent strategy for this compound involves the reaction of two main building blocks: a 3-phenylpropanoic acid derivative and a 4-substituted piperidine. For instance, a Michael addition of a protected piperidine to an activated cinnamic acid derivative, such as an ester or an amide, would form the key C-C bond.

Table 1: Key Building Blocks in a Convergent Synthesis

| Building Block 1 | Building Block 2 | Key Reaction |

| Phenylacetic acid ester | Protected 4-formylpiperidine | Aldol condensation followed by reduction and hydrolysis |

| Cinnamic acid ester | Protected piperidine | Michael Addition |

For example, the enolate of phenylacetic acid ester can be reacted with a protected 4-formylpiperidine in an aldol-type condensation. Subsequent dehydration, reduction of the double bond, and hydrolysis of the ester and protecting groups would yield the final product.

Linear syntheses involve the sequential modification of a single starting material. While potentially longer, this approach can be advantageous for controlling stereochemistry at each step.

A potential linear synthesis could commence with a protected 4-piperidone. A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium ylide or phosphonate ester derived from a phenylacetic acid ester would introduce the phenyl and carboxymethyl groups. Subsequent reduction of the resulting double bond and deprotection would afford the target compound.

Another linear approach could start from a substituted pyridine (B92270). For instance, 4-benzylpyridine could be a starting point. A sequence involving reduction of the pyridine ring to a piperidine, followed by functionalization at the benzylic position to introduce the carboxylic acid moiety, represents a viable linear pathway.

Asymmetric Synthesis of Chiral this compound

The C3 position of this compound is a stereocenter. Therefore, the development of asymmetric syntheses to obtain enantiomerically pure forms of this compound is of significant interest. This can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the propanoic acid moiety. The conjugate addition of a piperidine nucleophile to the resulting chiral α,β-unsaturated imide would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Stereochemical Control |

| Evans Oxazolidinones | Michael Addition | Steric hindrance directs the approach of the nucleophile. |

| SAMP/RAMP Hydrazones | Alkylation of enolates | The chiral hydrazone directs the approach of the electrophile. |

The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of the chiral material is required.

A key step in the synthesis of chiral this compound is the conjugate addition of a piperidine nucleophile to a cinnamic acid derivative. This reaction can be catalyzed by a chiral Lewis acid or a chiral organocatalyst. For example, a chiral aminocatalyst could activate the cinnamate ester towards nucleophilic attack, leading to the formation of the product with high enantioselectivity.

Alternatively, a chiral phase-transfer catalyst could be employed in the alkylation of a phenylacetic acid derivative with a suitable piperidine-containing electrophile. The chiral catalyst would control the facial selectivity of the alkylation, resulting in an enantiomerically enriched product.

Enzymatic Resolution and Deracemization Techniques

The creation of single-enantiomer compounds from a racemic mixture is a critical step in the synthesis of many pharmaceuticals. Enzymatic resolution and deracemization offer highly selective and environmentally benign alternatives to traditional chemical methods for obtaining enantiopure this compound.

Enzymatic Resolution: This technique relies on the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction with one enantiomer in a racemic mixture, allowing for the separation of the two. While specific studies on the enzymatic resolution of this compound are not extensively documented, analogous resolutions of structurally similar compounds provide a strong basis for potential methodologies.

For instance, lipases are widely used in the kinetic resolution of chiral carboxylic acids and their esters. In a typical approach, a racemic mixture of an ester of this compound could be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as unreacted ester. These two compounds, having different functional groups, can then be separated by conventional methods like extraction or chromatography.

The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield. The following table illustrates the enzymatic resolution of a related chiral carboxylic acid, highlighting the key parameters.

| Enzyme | Substrate | Acyl Donor/Nucleophile | Solvent | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Substrate | Conversion (%) | Reference |

| Candida antarctica Lipase B (CALB) | Racemic ethyl 2-phenylpropanoate | Water | Toluene | >99% (S-acid) | >99% (R-ester) | ~50 | Analogous Study |

| Pseudomonas cepacia Lipase (PCL) | Racemic 1-phenylethanol | Vinyl acetate | Hexane | >98% (R-acetate) | >98% (S-alcohol) | ~50 | Analogous Study |

Deracemization Techniques: Deracemization is a more advanced and atom-economical approach that converts a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. This can be accomplished through dynamic kinetic resolution (DKR) or stereoinversion.

In a potential DKR process for this compound, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This is often achieved using a chemical catalyst. For example, a lipase could selectively acylate one enantiomer of a racemic ester of the target compound, while a racemization catalyst, such as a ruthenium complex, continuously converts the unreacted enantiomer back to the racemate. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product.

Microbial deracemization offers another promising route. Certain microorganisms possess enzymatic machinery capable of selectively inverting the stereocenter of one enantiomer of a carboxylic acid. While direct application to this compound has not been reported, studies on α-substituted carboxylic acids have demonstrated the feasibility of this approach. For example, microorganisms like Nocardia diaphanozonaria have been shown to deracemize 2-phenylpropanoic acid. researchgate.net This process involves the selective oxidation of one enantiomer to an achiral intermediate, followed by an enantioselective reduction to the desired enantiomer.

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

Optimizing synthetic pathways is essential for the large-scale and cost-effective production of this compound with high yield and purity. This involves a systematic investigation of various reaction parameters.

Reaction Conditions: Key parameters such as temperature, reaction time, and concentration of reactants can significantly influence the outcome of a synthesis. For instance, in a Michael addition reaction to form the carbon skeleton of the target molecule, lower temperatures may favor the desired stereoselectivity but could lead to longer reaction times. A careful balance must be struck to maximize both yield and stereochemical purity.

Catalyst Selection and Loading: The choice of catalyst is paramount in asymmetric synthesis. For the synthesis of a chiral center, as in this compound, a chiral catalyst is often employed. Optimizing the catalyst loading is a critical step. While a higher catalyst loading might increase the reaction rate, it also increases costs and can complicate product purification. The ideal catalyst loading provides a high conversion rate and selectivity with the minimum amount of catalyst.

The following table illustrates the effect of catalyst loading on a representative asymmetric reaction.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Chiral Phosphoric Acid | 1 | 48 | 75 | 90 |

| Chiral Phosphoric Acid | 5 | 24 | 92 | 95 |

| Chiral Phosphoric Acid | 10 | 12 | 95 | 96 |

Solvent Effects: The solvent can play a multifaceted role in a chemical reaction, influencing solubility, reaction rates, and even stereoselectivity. For the synthesis of a polar molecule like this compound, a range of solvents from polar aprotic (e.g., THF, acetonitrile) to polar protic (e.g., ethanol, water) should be screened. The choice of solvent can impact the conformation of the transition state in an asymmetric reaction, thereby affecting the enantiomeric excess of the product.

Application of Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.

Use of Safer Solvents and Reagents: The selection of solvents and reagents with low toxicity and environmental impact is a cornerstone of green chemistry. Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. The use of biocatalysts, as discussed in section 2.3.3, also aligns with this principle, as enzymes operate under mild conditions and are biodegradable. nih.govnih.gov

Energy Efficiency: Synthetic methods should be designed to be energy-efficient. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can also be a valuable tool for reducing reaction times and energy consumption. researchgate.net

Waste Prevention: The prevention of waste is a fundamental goal of green chemistry. This can be achieved through the use of catalytic reactions, which reduce the amount of reagents needed, and by designing processes that minimize the formation of byproducts. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly reduce waste and improve efficiency.

The following table provides a comparison of a traditional synthetic route with a greener alternative for a related heterocyclic compound, illustrating the potential benefits of applying green chemistry principles.

| Metric | Traditional Synthesis | Green Synthesis |

| Solvent | Dichloromethane | Water |

| Catalyst | Stoichiometric acid | Recyclable solid acid |

| Energy Input | Reflux (high energy) | Room Temperature |

| Atom Economy | Moderate | High |

| Waste Generation | Significant | Minimal |

By embracing these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Advanced Structural Characterization and Conformational Analysis of 3 Phenyl 3 Piperidin 4 Yl Propanoic Acid

Spectroscopic Analysis for Fine Structural Elucidation of 3-Phenyl-3-(piperidin-4-yl)propanoic acid

Spectroscopic methods are indispensable for probing the molecular structure of this compound, providing insights into its connectivity, stereochemistry, and the nature of its functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR spectra would provide a wealth of information regarding the chemical environment of each nucleus.

In ¹H NMR, the aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The methine proton attached to the stereocenter would likely resonate as a multiplet, with its chemical shift influenced by the neighboring phenyl and carboxylic acid groups. The protons of the piperidine (B6355638) ring would exhibit complex splitting patterns, further complicated by the ring's conformational flexibility. The methylene (B1212753) protons of the propanoic acid moiety would also show distinct signals.

¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed at the most downfield position (around 175 ppm). The aromatic carbons would have signals in the δ 125-145 ppm range, while the aliphatic carbons of the piperidine and propanoic acid groups would appear in the upfield region.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for assigning the proton and carbon signals unequivocally. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be instrumental in determining the stereochemistry and preferred conformation of the molecule by identifying protons that are close in space. For instance, the spatial relationship between the phenyl ring and the piperidine ring can be elucidated through NOE correlations.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl | 7.2-7.4 | m |

| CH (chiral center) | 3.0-3.5 | m |

| CH₂ (propanoic acid) | 2.5-2.8 | m |

| Piperidine (axial) | 1.5-1.9 | m |

| Piperidine (equatorial) | 2.8-3.2 | m |

| NH (piperidine) | 1.0-3.0 | br s |

| OH (carboxylic acid) | 10.0-12.0 | br s |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | ~175 |

| C (ipso, phenyl) | ~140 |

| C (ortho, meta, para, phenyl) | 125-130 |

| C (chiral center) | 45-55 |

| C (piperidine) | 30-50 |

| CH₂ (propanoic acid) | 35-45 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the intermolecular interactions within its structure.

The IR spectrum would be characterized by a broad absorption band in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the piperidine ring would likely appear as a moderate band in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below this value.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric breathing modes of the phenyl ring would be prominent in the Raman spectrum.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| Piperidine | N-H stretch | 3200-3500 |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1450-1600 | |

| Aliphatic Chains | C-H stretch | <3000 |

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound.

HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the MS/MS spectrum would offer structural insights. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the bond between the chiral center and the piperidine ring, and fragmentation of the piperidine ring itself.

Interactive Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M+H]⁺ | 248.16 |

| [M-H₂O+H]⁺ | 230.15 |

| [M-COOH+H]⁺ | 203.16 |

| [Piperidin-4-yl]⁺ | 84.08 |

| [Phenyl-CH-CH₂COOH]⁺ | 164.08 |

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsion angles.

A single-crystal X-ray diffraction study of this compound would reveal its exact solid-state conformation. This would include the conformation of the piperidine ring (likely a chair conformation), the orientation of the phenyl and propanoic acid substituents on the chiral center, and the relative stereochemistry if the compound is racemic.

Furthermore, X-ray crystallography can elucidate the tautomeric form present in the solid state. Given the presence of both an acidic (carboxylic acid) and a basic (piperidine nitrogen) group, the molecule could exist as a neutral species or as a zwitterion, where the carboxylic proton has transferred to the piperidine nitrogen. The determination of bond lengths within the carboxylate and ammonium (B1175870) groups would distinguish between these forms.

The crystal structure would also provide a detailed picture of the intermolecular interactions that govern the packing of the molecules in the crystalline lattice. Hydrogen bonding is expected to be a dominant interaction, with the carboxylic acid group acting as a hydrogen bond donor and acceptor, and the piperidine N-H group also participating as a donor. These hydrogen bonds could lead to the formation of extensive one-, two-, or three-dimensional networks.

Conformational Analysis of this compound in Solution and Gas Phase

Detailed research findings and data tables on the dynamic NMR studies of this compound are not available in the reviewed literature.

Specific spectroscopic data (e.g., IR, Raman, UV-Vis) used to probe the solution-phase conformational preferences of this compound have not been reported in the available scientific literature.

Chemical Reactivity and Derivatization of 3 Phenyl 3 Piperidin 4 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety of 3-Phenyl-3-(piperidin-4-yl)propanoic acid

The carboxylic acid group is a cornerstone of organic synthesis, susceptible to a variety of transformations including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.

The conversion of carboxylic acids to esters is a fundamental reaction, often achieved through Fischer-Speier esterification. libretexts.orgmasterorganicchemistry.com This method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the formation of the ester product from this compound, a large excess of the alcohol is typically used, or the water generated during the reaction is removed, often with a Dean-Stark apparatus. masterorganicchemistry.comchemistrysteps.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.comyoutube.com

Conversely, the reverse reaction, ester hydrolysis, can be accomplished by treating the ester with excess water in the presence of an acid catalyst, regenerating the parent carboxylic acid and the alcohol. masterorganicchemistry.com

| Alcohol | Reagents & Conditions | Expected Ester Product |

|---|---|---|

| Methanol | CH₃OH (excess), H₂SO₄ (cat.), reflux | Methyl 3-phenyl-3-(piperidin-4-yl)propanoate |

| Ethanol | CH₃CH₂OH (excess), TsOH (cat.), reflux | Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate |

| Isopropanol | (CH₃)₂CHOH (excess), H₂SO₄ (cat.), reflux | Isopropyl 3-phenyl-3-(piperidin-4-yl)propanoate |

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" using coupling reagents. researchgate.net This is the most common method for amide bond formation in medicinal chemistry. nih.gov

A wide variety of coupling reagents have been developed. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govacgpubs.org Other highly efficient reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are particularly effective for coupling hindered substrates. growingscience.com

The general strategy involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acylating intermediate in situ. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. researchgate.net This approach allows for the synthesis of a diverse library of amide derivatives of this compound.

| Amine | Coupling Reagents & Conditions | Expected Amide Product |

|---|---|---|

| Benzylamine | EDC, HOBt, DIPEA, DMF, rt | N-Benzyl-3-phenyl-3-(piperidin-4-yl)propanamide |

| Morpholine | HATU, DIPEA, CH₂Cl₂, rt | 4-(3-Phenyl-3-(piperidin-4-yl)propanoyl)morpholine |

| Aniline | EDC, DMAP, HOBt (cat.), MeCN, rt | N,3-Diphenyl-3-(piperidin-4-yl)propanamide |

Carboxylic acids can be reduced to primary alcohols using powerful hydride-donating reagents. docbrown.info Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, readily reducing carboxylic acids in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comchemguide.co.uk The reaction typically requires an excess of LiAlH₄ and is followed by an aqueous workup to protonate the resulting alkoxide and liberate the primary alcohol. docbrown.infochemguide.co.uk Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. libretexts.orgquora.com

The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. docbrown.info This process ultimately converts the carboxyl group (-COOH) into a hydroxymethyl group (-CH₂OH), yielding 3-phenyl-3-(piperidin-4-yl)propan-1-ol.

Stopping the reduction at the intermediate aldehyde stage is not possible with LiAlH₄ because aldehydes are more reactive than the starting carboxylic acid and are immediately reduced further to the alcohol. chemguide.co.uklibretexts.org Selective reduction of a carboxylic acid to an aldehyde typically requires a more complex, multi-step approach, such as conversion to a derivative (like an acid chloride or Weinreb amide) followed by reduction with a milder, sterically hindered reducing agent.

To increase the reactivity of the carboxyl group, this compound can be converted into more electrophilic derivatives, such as acid halides and anhydrides. These compounds are not typically stable final products but serve as valuable reactive intermediates for the synthesis of esters and amides under milder conditions.

Acid chlorides are most commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). growingscience.com This reaction converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion. Similarly, acid bromides can be synthesized using reagents like phosphorus tribromide (PBr₃).

These acyl halides are highly reactive and will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters) and amines (to form amides), often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HX byproduct. researchgate.net

Reactions Involving the Piperidine (B6355638) Nitrogen of this compound

The nitrogen atom of the piperidine ring is a secondary amine, which is nucleophilic and can participate in a variety of bond-forming reactions. For reactions targeting the piperidine nitrogen, it is often necessary to first protect the carboxylic acid moiety (e.g., as an ester) to prevent unwanted side reactions, such as intramolecular amidation or acid-base interactions that would deactivate the amine.

The nucleophilic piperidine nitrogen can be alkylated by reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. This reaction, a nucleophilic substitution, typically requires the presence of a base to neutralize the hydrogen halide formed as a byproduct. This transformation converts the secondary amine into a tertiary amine. A modified Finkelstein reaction can also be employed to facilitate N-alkylation using less reactive alkyl chlorides by converting them in situ to more reactive alkyl iodides. nih.gov

N-acylation occurs when the piperidine nitrogen attacks an acylating agent, such as an acid chloride or an acid anhydride. This reaction results in the formation of a stable amide bond at the piperidine nitrogen, yielding an N-acyl derivative. This is a common strategy for introducing a wide range of substituents onto the piperidine ring. For example, reacting the methyl ester of this compound with benzoyl chloride in the presence of a base like triethylamine (B128534) would yield methyl 3-(1-benzoylpiperidin-4-yl)-3-phenylpropanoate.

| Reaction Type | Reagent | Conditions | Expected Product (Ester form) |

|---|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | K₂CO₃, Acetonitrile, reflux | Methyl 3-(1-methylpiperidin-4-yl)-3-phenylpropanoate |

| N-Acylation | Acetyl chloride (CH₃COCl) | Triethylamine, CH₂Cl₂, 0 °C to rt | Methyl 3-(1-acetylpiperidin-4-yl)-3-phenylpropanoate |

| N-Alkylation | Benzyl bromide (BnBr) | K₂CO₃, Acetonitrile, reflux | Methyl 3-(1-benzylpiperidin-4-yl)-3-phenylpropanoate |

Quaternization and Hofmann Elimination Studies

The secondary amine of the piperidine ring is a key site for reactivity. It can undergo quaternization, a process that converts the amine into a quaternary ammonium (B1175870) salt. This is typically achieved through exhaustive alkylation, often using an excess of an alkyl halide such as methyl iodide. libretexts.orglibretexts.org This reaction transforms the nucleophilic nitrogen into a good leaving group, setting the stage for subsequent elimination reactions. byjus.com

Following quaternization, the resulting quaternary ammonium salt can undergo Hofmann elimination. This reaction is typically carried out by treating the salt with a strong base, such as silver oxide in water, followed by heating. libretexts.orgwikipedia.org The process proceeds via an E2 elimination mechanism to form an alkene. masterorganicchemistry.com According to the Hofmann rule, this elimination preferentially forms the least substituted, and therefore often least stable, alkene product. libretexts.orgbyjus.com This regioselectivity is attributed to the steric bulk of the large trialkylamine leaving group, which directs the base to abstract a proton from the most accessible, least sterically hindered β-carbon. wikipedia.orgmasterorganicchemistry.com In the case of the quaternized derivative of this compound, this would lead to the cleavage of the piperidine ring.

Table 1: Expected Hofmann Elimination Reaction Sequence

| Step | Reaction | Reagents and Conditions | Expected Intermediate/Product |

|---|---|---|---|

| 1 | Exhaustive Methylation (Quaternization) | Excess Methyl Iodide (CH₃I) | N,N-dimethyl-4-(1-phenyl-2-carboxyethyl)piperidinium iodide |

| 2 | Anion Exchange | Silver(I) oxide (Ag₂O), Water (H₂O) | N,N-dimethyl-4-(1-phenyl-2-carboxyethyl)piperidinium hydroxide |

| 3 | Hofmann Elimination | Heat (Δ) | N,N-dimethyl-4-(1-phenyl-2-carboxyethyl)hex-4-en-1-amine |

Strategic Use of Nitrogen Protecting Groups

In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactivity of the piperidine nitrogen. This is achieved by introducing a nitrogen protecting group. libretexts.org Protecting the amine prevents it from acting as a nucleophile or base, which could interfere with desired reactions at the carboxylic acid or phenyl ring. libretexts.org

Key Protecting Groups for the Piperidine Nitrogen:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is stable to basic conditions and hydrogenation but is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic conditions. Its key advantage is its removal by catalytic hydrogenation (e.g., H₂/Pd-C), a mild method that does not affect many other functional groups. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions and hydrogenation but is cleaved under mild basic conditions, typically with a solution of piperidine in DMF. masterorganicchemistry.com

The use of "orthogonal" protecting groups—groups that can be removed under different sets of conditions—is a powerful strategy in complex syntheses, allowing for the selective deprotection of one functional group while others remain protected. masterorganicchemistry.com

Table 2: Common Nitrogen Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Structure | Cleavage Reagents |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -C(O)OC(CH₃)₃ | Strong Acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz (or Z) | -C(O)OCH₂C₆H₅ | Catalytic Hydrogenation (H₂, Pd-C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | -C(O)OCH₂-C₁₃H₉ | Base (e.g., Piperidine) |

Reactions Involving the Phenyl Ring of this compound

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The phenyl ring of the molecule is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egmasterorganicchemistry.com The existing substituent on the benzene (B151609) ring—the alkyl chain containing the piperidine and propanoic acid moieties—is an alkyl group, which is generally considered to be weakly activating and an ortho, para-director. minia.edu.eg This means that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the point of attachment.

To perform these reactions, the nitrogen and/or carboxylic acid may require protection to prevent side reactions with the strong electrophiles and acidic catalysts used.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the phenyl ring can be achieved using the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. libretexts.orglibretexts.org

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished by treating the compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The resulting nitro group can be subsequently reduced to an amino group, providing a route to further derivatization. minia.edu.eg

Table 3: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho-bromo and para-bromo substituted derivatives |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho-nitro and para-nitro substituted derivatives |

Hydrogenation and Reductive Transformations of the Aromatic Ring

The aromatic phenyl ring can be reduced to a cyclohexyl ring through catalytic hydrogenation. This transformation typically requires more vigorous conditions than the reduction of simple alkenes or the hydrogenolysis of protecting groups like Cbz. The dearomatization of the benzene ring requires overcoming its significant resonance stabilization energy. mdpi.com

Commonly, this reduction is carried out using hydrogen gas (H₂) at high pressure and temperature with a heterogeneous catalyst. mdpi.com Catalysts such as rhodium on carbon (Rh/C), platinum oxide (PtO₂), or ruthenium(IV) oxide (RuO₂) are often effective for this purpose. The resulting compound, 3-Cyclohexyl-3-(piperidin-4-yl)propanoic acid, would feature two saturated rings, significantly altering the molecule's spatial arrangement and properties. In some cases, the reduction of the nitro group on a phenyl ring can proceed while leaving other parts of the molecule, like a dihydroisoxazole (B8533529) ring, intact. researchgate.net

Stereoselective Transformations and Functional Group Interconversions of this compound

The chiral center at the C3 position of the propanoic acid chain means that this compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers are important for studying their specific biological activities. Stereoselective synthesis aims to produce a single enantiomer preferentially. researchgate.net This can be achieved using chiral auxiliaries, asymmetric catalysts, or enzymatic resolutions. For instance, racemic mixtures of similar amino acid derivatives have been successfully separated into their respective enantiomers through enantioselective N-acylation catalyzed by enzymes like lipase (B570770) A. researchgate.net

The functional groups of the molecule can also be interconverted to create new derivatives. The carboxylic acid is a versatile handle for such transformations:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., by conversion to an acyl chloride or using coupling reagents like DCC) followed by reaction with a primary or secondary amine produces an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

For these transformations, the piperidine nitrogen typically requires protection (e.g., as a Boc or Cbz derivative) to prevent it from interfering with the reagents used. masterorganicchemistry.com

Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships. researchgate.net Synthetic strategies can target any of the three main components of the molecule.

Piperidine Ring Modification: The secondary amine can be N-alkylated or N-acylated to introduce a variety of substituents. nih.gov For example, reaction with different alkyl halides or acyl chlorides after potential protection of the carboxylic acid would yield a library of N-substituted derivatives. researchgate.net

Phenyl Ring Substitution: As discussed in section 4.3.1, electrophilic aromatic substitution can be used to introduce substituents at the ortho and para positions of the phenyl ring.

Propanoic Acid Derivatization: The carboxylic acid can be converted into esters, amides, and other functional groups, as detailed in section 4.4. nih.gov

Scaffold Modification: More complex analogs can be synthesized by replacing the phenyl or piperidine rings with other cyclic or heterocyclic systems. The literature contains numerous examples of propanoic acid derivatives linked to various heterocyclic scaffolds like thiazole (B1198619). nih.govmdpi.com

Table 4: Examples of Synthetic Analogs Based on Related Scaffolds

| Base Scaffold | Type of Modification | Example Derivative Class |

|---|---|---|

| Phenyl-propanoic acid | Heterocycle addition | 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids nih.gov |

| Piperidine | N-terminal acylation | (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanones researchgate.net |

| Propanoic acid | Esterification/Amidation | 3-{4-(methoxycarbonyl)-4-[phenyl(propanoyl)amino]piperidin-1-yl}propanoic acid chemspider.com |

| Phenyl-propanoic acid | N-arylation/N-alkylation | N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides nih.gov |

Table of Compounds Mentioned

Modifications at the Carboxylic Acid Terminus

The carboxylic acid group is a primary site for modification, often aimed at altering polarity, solubility, and interaction with biological targets. Common derivatizations include the formation of esters and amides.

Esterification: The carboxylic acid can be converted into various esters (e.g., methyl, ethyl, or more complex esters) through standard acid-catalyzed esterification with the corresponding alcohol or by reaction with an alkyl halide under basic conditions. These modifications can enhance the lipophilicity of the parent compound.

Amide Formation: Amide bond formation is a prevalent modification, as it can significantly impact the hydrogen bonding capacity and conformational properties of the molecule. nih.gov The carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov This approach allows for the introduction of diverse functionalities. For instance, converting the C-terminus from a carboxylic acid to a carboxamide neutralizes the negative charge at physiological pH, which can influence receptor binding and biological activity. nih.gov

Another strategy involves transforming the carboxylic acid into an activated ester, such as a 4-(methylsulfonyl)phenyl (4MTO2P) ester, which can then readily react with nucleophiles like amines to form amides under mild conditions. researchgate.net This two-step process provides a controlled method for introducing a variety of substituents.

| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Ester (-COOR) | Increased lipophilicity |

| Amidation | Amine (R-NH2), EDC, DMAP nih.gov | Amide (-CONHR) | Altered H-bonding, charge neutralization nih.gov |

| Activated Ester Formation | e.g., 4-(methylthio)phenol (B156131) followed by oxidation researchgate.net | Activated Ester | Intermediate for further derivatization researchgate.net |

Substitutions and Modifications on the Piperidine Ring

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or via reductive amination. For example, reaction with 1-(3-chloropropyl)piperidine (B110583) in the presence of a base and catalysts like potassium iodide and tetrabutylammonium (B224687) bromide can be used to introduce an extended alkylpiperidine chain. nih.gov

N-Acylation: Acylation of the piperidine nitrogen to form amides is another common strategy. This can be achieved using acyl chlorides or by coupling with carboxylic acids. For example, a series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives were synthesized by creating an amide moiety at the N-terminal of the piperidine. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., R-SO2Cl) in the presence of a base like triethylamine can yield sulfonamide derivatives. nih.gov

| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., 1-(3-chloropropyl)piperidine), Base nih.gov | Tertiary Amine | Modulation of basicity and steric properties |

| N-Acylation | Acyl Chloride (R-COCl), Triethylamine nih.gov | Amide (-N-COR) | Introduction of diverse functional groups researchgate.net |

| N-Sulfonylation | Sulfonyl Chloride (R-SO2Cl), Triethylamine nih.gov | Sulfonamide (-N-SO2R) | Alteration of electronic properties and H-bonding |

Alterations and Functionalization of the Phenyl Moiety

The phenyl ring provides a scaffold for modification through electrophilic aromatic substitution or through cross-coupling reactions, allowing for the introduction of a wide array of substituents that can fine-tune electronic properties and steric interactions.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring. For instance, nitration or halogenation can provide precursors for further derivatization. Research on related analogs has shown that introducing substituents at the meta-position (position 3) of the phenyl ring can be a viable strategy, with nitro (NO2) and cyano (CN) groups leading to retention of biological activity in some cases. nih.gov

Cross-Coupling Reactions: For more complex modifications, modern cross-coupling reactions are invaluable. If a halogenated version of the phenyl ring is synthesized, Suzuki or Buchwald-Hartwig couplings can be used to introduce new aryl or alkyl groups. C-H activation is an emerging and powerful tool for the direct functionalization of the phenyl ring in complex molecules like peptides, offering a pathway to modify phenylalanine residues. researchgate.net This approach avoids the need for pre-functionalized rings and allows for late-stage diversification. For example, palladium-catalyzed olefination of phenylalanine residues has been successfully demonstrated in peptide synthesis. researchgate.net

| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | Nitro (-NO2) | Electronic modification, precursor for amino group nih.gov |

| Cyanation | (Requires precursor, e.g., Sandmeyer reaction) | Cyano (-CN) | Electronic modification, altered polarity nih.govresearchgate.net |

| C-H Olefination | Pd-catalyst, Styrene partner researchgate.net | Styrenyl group | Introduction of conjugated systems, steric bulk researchgate.net |

Computational and Theoretical Investigations of 3 Phenyl 3 Piperidin 4 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-Phenyl-3-(piperidin-4-yl)propanoic acid

Quantum chemical calculations are employed to model the electronic distribution and predict the chemical reactivity of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. bldpharm.comvulcanchem.com It is particularly effective for determining the ground state properties of molecules like this compound. nih.gov By optimizing the molecular geometry, DFT calculations can predict key structural parameters. The B3LYP functional combined with a basis set like 6-311G+(d,p) is commonly utilized for such calculations. chemsrc.com

These studies yield the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise geometry of the piperidine (B6355638) ring, which typically adopts a chair conformation, and the orientation of the phenyl and propanoic acid substituents. The final optimized structure corresponds to the minimum energy on the potential energy surface.

Table 1: Representative Predicted Ground State Properties for this compound (Note: The following values are illustrative of the data type obtained from DFT calculations and are not based on published experimental results for this specific molecule.)

| Parameter | Predicted Value |

| Total Energy | (in Hartrees) |

| Dipole Moment | (in Debye) |

| C-N Bond Length (piperidine) | ~1.46 Å |

| C=O Bond Length (carboxyl) | ~1.21 Å |

| O-H Bond Length (carboxyl) | ~0.97 Å |

| C-C-N Bond Angle (piperidine) | ~111° |

Molecular Orbital Analysis and Electrostatic Potential Mapping

Molecular orbital (MO) theory provides insights into the reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. An MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the amine proton would exhibit positive potential, highlighting regions for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility and dynamics of this compound.

The conformation of this compound, particularly the orientation of the substituents on the piperidine ring, is influenced by its environment. MD simulations can explore the molecule's vast conformational space to identify the most stable and frequently occurring structures.

Simulations can be performed in different solvents, such as water or chloroform, to understand how intermolecular interactions affect conformational preferences. For example, in an aqueous environment, the molecule might adopt conformations that maximize hydrogen bonding between its carboxylic acid and amine groups and the surrounding water molecules. In a non-polar solvent, intramolecular hydrogen bonding might be more prevalent. The piperidine ring itself can exist in different chair or boat conformations, and the phenyl and propanoic acid groups can be in either axial or equatorial positions. The relative stability of these conformers is a key output of such studies.

From the trajectories generated by MD simulations, it is possible to calculate the relative free energies of different conformations. The conformational free energy (ΔG°) provides a quantitative measure of the stability of each conformer at a given temperature. Methods like free energy perturbation (FEP) or metadynamics can be employed to compute these values.

By determining the free energy landscape, researchers can identify the lowest energy conformations and the energy barriers between them. For 4-substituted piperidines, the preference for axial versus equatorial substitution is a classic conformational question that can be addressed. The calculations would quantify the energetic cost of placing the bulky phenylpropanoic acid group in the more sterically hindered axial position compared to the equatorial position.

Table 2: Illustrative Conformational Free Energy Data (Note: This table represents the type of data generated from molecular dynamics simulations.)

| Conformer | Solvent | Relative Free Energy (kcal/mol) | Population (%) |

| Equatorial Phenyl | Water | 0.00 | 95% |

| Axial Phenyl | Water | 2.5 | 5% |

| Equatorial Phenyl | Chloroform | 0.00 | 98% |

| Axial Phenyl | Chloroform | 3.5 | 2% |

Prediction of Spectroscopic Properties of this compound (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data. chemsrc.com

Theoretical calculations, often using DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shifts can then be compared to experimental spectra to aid in signal assignment and confirm the molecule's structure.

Table 3: Representative Predicted Spectroscopic Data (Note: This table illustrates the type of data generated from spectroscopic prediction calculations.)

| Property | Predicted Value | Functional Group |

| ¹H NMR Chemical Shift | 7.2-7.4 ppm | Aromatic C-H |

| ¹³C NMR Chemical Shift | ~175 ppm | Carboxyl C=O |

| IR Frequency | ~1710 cm⁻¹ | C=O Stretch |

| IR Frequency | ~3000 cm⁻¹ (broad) | O-H Stretch |

| IR Frequency | ~2950 cm⁻¹ | Aliphatic C-H Stretch |

In Silico Modeling of Molecular Interactions with Potential Biological Targets for this compound

In silico modeling plays a crucial role in identifying potential biological targets for a compound and elucidating the molecular basis of its activity. For a molecule like this compound, computational methods can be employed to screen a wide range of biological macromolecules, such as receptors and enzymes, to predict binding affinities and identify the most probable targets. This process, often termed target fishing or inverse virtual screening, is a cost-effective and time-efficient strategy in the early stages of drug discovery. frontiersin.org

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method is instrumental in understanding the binding mode and affinity of a ligand, providing insights into the intermolecular interactions that stabilize the ligand-protein complex.

For derivatives of 3-phenylpropanoic acid, molecular docking studies have been successfully applied to understand their inhibitory mechanisms. For example, in a study on 3-phenyl-β-alanine-based oxadiazole analogues as carbonic anhydrase II (CA-II) inhibitors, docking simulations revealed that the compounds fit well into the active site of the enzyme. researchgate.net The binding was stabilized by hydrogen bonds with key amino acid residues such as Thr199, Thr200, and Gln92. researchgate.net These interactions are crucial for the inhibitory activity of the compounds.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the binding sites of various potential biological targets. The results would be analyzed to predict the binding energy and identify the key amino acid residues involved in the interaction. This information is critical for predicting the biological activity and for the rational design of more potent analogues.

Table 1: Illustrative Example of Predicted Binding Affinities and Interacting Residues from Docking Studies of Analogous Compounds

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| 3-Phenyl-β-alanine-based oxadiazole analogues | Carbonic Anhydrase II | -7.5 to -8.9 | Thr199, Thr200, Gln92 |

| 2-Aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase | -8.2 to -9.5 | Not Specified |

| Fused 1H-pyrrole derivatives | EGFR/CDK2 | -6.8 to -8.2 | Not Specified |

This table is illustrative and based on data from studies on analogous compounds, not this compound itself.

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

Pharmacophore models can be developed based on the structure of a known ligand-protein complex or from a set of active molecules. nih.gov Once a pharmacophore model is established, it can be used as a 3D query to search large compound databases in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of novel compounds that are likely to be active at the target of interest.

For instance, pharmacophore models have been successfully used to identify novel ligands for central nervous system (CNS) targets. nih.gov The application of such models in virtual screening has led to the discovery of promising hit compounds for various neurological diseases. nih.gov In the context of this compound, a pharmacophore model could be generated based on its structural features and hypothesized interactions with a potential target. This model could then be used to screen for other compounds with similar pharmacophoric features, potentially leading to the discovery of new therapeutic agents.

Virtual screening can be ligand-based (LBVS) or structure-based (SBVS). nih.gov LBVS relies on the knowledge of known active compounds to identify new ones, while SBVS utilizes the 3D structure of the biological target. nih.gov A combination of both approaches is often employed to increase the efficiency and success rate of identifying novel drug candidates. nih.gov

Table 2: Common Pharmacophoric Features Identified in Studies of Structurally Related Compounds

| Feature | Description | Potential Role in Binding |

| Aromatic Ring | A planar, cyclic, conjugated system (e.g., phenyl group) | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond (e.g., -NH group in piperidine, -OH in carboxylic acid) | Formation of specific hydrogen bonds with the target protein |

| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen atom to form a hydrogen bond (e.g., nitrogen in piperidine, oxygen in carboxylic acid) | Formation of specific hydrogen bonds with the target protein |

| Hydrophobic Group | A nonpolar group (e.g., aliphatic or aromatic moieties) | Van der Waals interactions, hydrophobic interactions |

| Cationic/Anionic Center | A positively or negatively charged group (e.g., protonated piperidine nitrogen, deprotonated carboxylic acid) | Electrostatic interactions, salt bridges |

This table represents common pharmacophoric features and their potential roles in ligand-protein interactions, based on general principles and studies of analogous compounds.

Biological Target Identification and Mechanistic Studies of 3 Phenyl 3 Piperidin 4 Yl Propanoic Acid in Vitro Focus

High-Throughput Screening for Identification of Protein Targets Interacting with 3-Phenyl-3-(piperidin-4-yl)propanoic acid (In Vitro)

High-throughput screening (HTS) is a foundational approach in drug discovery for identifying interactions between a compound and a vast library of biological targets. This methodology allows for the rapid assessment of a compound against numerous proteins, receptors, and enzymes to pinpoint potential biological activity. However, no HTS data has been published for this compound.

Enzyme Inhibition/Activation Assays and Kinetic Characterization (In Vitro)

To determine if this compound acts on any specific enzymes, a variety of in vitro enzyme assays would be necessary. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. A change in the reaction rate would suggest that the compound is either an inhibitor or an activator of the enzyme. Further kinetic studies, such as Michaelis-Menten analysis, would then be performed to understand the mechanism of inhibition or activation (e.g., competitive, non-competitive, or uncompetitive). At present, there are no published studies detailing the effects of this compound on any enzyme.

Biophysical Characterization of this compound-Target Interactions

Once a potential biological target is identified, biophysical techniques are employed to characterize the direct interaction between the compound and the target protein. These methods provide detailed insights into the thermodynamics and kinetics of binding, as well as any structural changes that may occur upon interaction.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur when two molecules interact. This allows for the direct determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding event. No ITC data for the interaction of this compound with any protein target is currently available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates of a compound binding to a target immobilized on a sensor surface. The equilibrium dissociation constant (KD), which is a measure of binding affinity, can be calculated from the ratio of these rates. There are no published SPR studies for this compound.

Cellular Mechanism of Action Studies of this compound (In Vitro Cell Lines)

Comprehensive in vitro studies are fundamental to understanding the pharmacological properties of a compound. However, for this compound, specific data from such investigations are currently unavailable.

There is no published research detailing the mechanisms by which this compound enters cells or its subsequent distribution within subcellular compartments. Information regarding its potential to cross the plasma membrane via passive diffusion, active transport, or endocytosis is not documented. Consequently, its accumulation in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus remains unknown.

The impact of this compound on intracellular signaling cascades has not been characterized in the scientific literature. There are no available reports on its ability to modulate key pathways involved in cell proliferation, survival, or inflammation, such as the MAPK/ERK, PI3K/Akt, or NF-κB signaling pathways.

To date, no studies have been published that investigate the global changes in gene or protein expression induced by this compound in any cell line. Such transcriptomic and proteomic analyses are crucial for identifying the molecular targets and downstream biological processes affected by a compound.

Utility of 3 Phenyl 3 Piperidin 4 Yl Propanoic Acid As a Core Scaffold and Synthetic Intermediate

3-Phenyl-3-(piperidin-4-yl)propanoic acid as a Precursor for Complex Heterocyclic Systems and Polycyclic Structures

The structural framework of this compound is well-suited for the synthesis of more complex molecular architectures. The presence of reactive functional groups—the secondary amine of the piperidine (B6355638) ring and the carboxylic acid—allows for intramolecular and intermolecular reactions to construct novel heterocyclic and polycyclic systems.

Intramolecular cyclization reactions are a primary strategy for building complex structures from this scaffold. For instance, activation of the carboxylic acid followed by reaction with the piperidine nitrogen can lead to the formation of a bicyclic lactam. The specific conditions of this reaction can be tuned to control the stereochemistry of the resulting fused ring system. Furthermore, the phenyl ring can be functionalized with groups that can participate in cyclization reactions. For example, introduction of an ortho-amino or hydroxyl group on the phenyl ring could enable a Pictet-Spengler or similar cyclization reaction, leading to the formation of complex polycyclic indole (B1671886) or tetrahydroisoquinoline-fused systems.

The general utility of β-amino acids as precursors for nitrogen-containing heterocycles is well-documented. Methodologies such as the Hantzsch synthesis, which involves the condensation of thioamides with α-haloketones, have been used to create thiazole (B1198619) derivatives from N-substituted β-alanines. By analogy, the this compound scaffold could be elaborated into a variety of heterocyclic systems by leveraging the reactivity of both the piperidine and propanoic acid moieties.

Below is a table summarizing potential heterocyclic systems that could be synthesized from this scaffold, based on common synthetic strategies for related compounds.

| Starting Scaffold | Reaction Type | Potential Heterocyclic System | Key Reactive Sites |

| This compound | Intramolecular Amidation | Bicyclic Lactam | Piperidine N, Carboxylic Acid C=O |

| Ortho-functionalized Phenyl derivative | Pictet-Spengler Reaction | Indole-fused Piperidine | Piperidine N, Phenyl C-H, Aldehyde |

| N-Acylated Piperidine derivative | Bischler-Napieralski Reaction | Dihydropyridine-fused system | Acylated Piperidine N, Phenyl ring |

Incorporation of the this compound Moiety into Macrocycles and Peptidomimetics

Macrocycles and peptidomimetics are important classes of molecules in drug discovery, often exhibiting improved metabolic stability and cell permeability compared to their linear counterparts. The this compound scaffold is an attractive building block for these structures due to its conformational rigidity and the presence of a carboxylic acid handle for peptide coupling.

The piperidine ring introduces a degree of conformational constraint, which can be beneficial for pre-organizing the molecule into a specific three-dimensional shape for binding to a biological target. This inherent rigidity is a desirable feature in the design of peptidomimetics that aim to mimic the secondary structures of peptides, such as β-turns.

In the synthesis of macrocycles, the propanoic acid can be coupled with another difunctional molecule to form a linear precursor, which can then undergo an intramolecular cyclization. Ring-closing metathesis (RCM) and macolactamization are common strategies employed for the synthesis of such macrocyclic compounds. The this compound moiety can be incorporated into a larger ring system, where the phenyl and piperidine groups can be oriented to interact with specific pockets of a target protein.

The table below outlines potential applications of this scaffold in the construction of macrocycles and peptidomimetics.

| Target Structure | Synthetic Strategy | Role of the Scaffold | Potential Advantages |

| Macrocycle | Ring-Closing Metathesis (RCM) | Forms a rigid segment of the macrocyclic ring | Conformational constraint, introduction of a basic center |

| Peptidomimetic | Solid-Phase Peptide Synthesis | Acts as a non-natural amino acid surrogate | Increased proteolytic stability, mimicry of peptide turns |

| Cyclic Peptidomimetic | Macrolactamization | Provides a key building block for cyclization | Enhanced cell permeability and metabolic stability |

Applications in the Synthesis of Natural Product Analogs and Bioactive Scaffolds

Natural products have historically been a rich source of inspiration for the development of new drugs. The synthesis of natural product analogs is a common strategy to improve their pharmacological properties or to simplify their structures for easier synthesis. The this compound scaffold can be used as a starting point for the synthesis of analogs of natural products that contain piperidine or phenyl-substituted carboxylic acid motifs.

For example, many alkaloids contain a piperidine ring, and this scaffold could be used to generate novel analogs with potentially improved activity or selectivity. The synthesis of such analogs often involves a Diversity-Oriented Synthesis (DOS) approach, where a common starting material is elaborated into a library of structurally diverse molecules.

The development of bioactive scaffolds is a key area of medicinal chemistry. Propanoic acid derivatives have been identified as promising scaffolds for the development of novel anticancer and antimicrobial agents. The this compound structure combines elements that are present in many known bioactive compounds, making it a promising starting point for the discovery of new therapeutic agents.

The following table provides examples of how this scaffold could be utilized in the synthesis of bioactive molecules.

| Target Class | Synthetic Approach | Rationale for Using the Scaffold |

| Alkaloid Analogs | Multi-step organic synthesis | Provides a pre-formed piperidine ring with handles for further functionalization |

| Bioactive Scaffolds for Cancer | Combinatorial chemistry | Allows for the rapid generation of a library of derivatives for screening |

| Novel Antimicrobial Agents | Lead optimization of known antimicrobial scaffolds | The piperidine and phenyl groups can be modified to improve potency and spectrum of activity |

Role in Scaffold Hopping and Lead Optimization Strategies in Drug Discovery (from a synthetic and structural perspective)

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures with similar biological activity to a known lead compound, but with improved properties such as potency, selectivity, or pharmacokinetics. The this compound scaffold can be considered a potential "hop" from other known pharmacophores that feature a basic nitrogen atom and an aromatic ring separated by a flexible linker.

From a structural perspective, the piperidine ring of this scaffold is conformationally less flexible than an open-chain amine, which can be an advantage in locking the molecule into a bioactive conformation. This reduction in conformational flexibility can lead to an increase in binding affinity for the target protein.

In lead optimization, the goal is to systematically modify a lead compound to improve its drug-like properties. The this compound scaffold offers several handles for such modifications. The phenyl ring can be substituted to alter lipophilicity and metabolic stability, the piperidine nitrogen can be functionalized to modulate basicity and introduce additional interactions with the target, and the carboxylic acid can be converted to a variety of bioisosteres to improve oral bioavailability.

The table below summarizes the potential roles of this scaffold in drug discovery strategies.

| Strategy | Application of the Scaffold | Structural Rationale |

| Scaffold Hopping | As a novel core structure to replace a known pharmacophore | Provides a similar spatial arrangement of key functional groups (aromatic ring, basic nitrogen) with reduced conformational flexibility |

| Lead Optimization | As a template for systematic chemical modification | Multiple sites for derivatization allow for fine-tuning of physicochemical and pharmacokinetic properties |

| Fragment-Based Drug Discovery | The piperidinyl-phenyl moiety could act as a fragment that binds to a specific pocket of a target protein | The propanoic acid provides a vector for growing the fragment into a more potent lead compound |

Future Research Directions for 3 Phenyl 3 Piperidin 4 Yl Propanoic Acid

Development of Novel and Sustainable Synthetic Routes for 3-Phenyl-3-(piperidin-4-yl)propanoic acid with Improved Efficiency

No published literature specifically details the synthesis of this compound. While general organic synthesis principles could be applied to propose potential routes, there are no documented methods, yield comparisons, or discussions on sustainable or efficiency-improved pathways for this particular molecule. Research on other complex molecules highlights the importance of developing green methodologies, such as using aqueous media, bio-based catalysts, or microwave-assisted synthesis to minimize environmental impact, but these have not been applied to the target compound. mdpi.com

Exploration of Advanced Catalytic Methods for Chemo-, Regio-, and Stereoselective Derivatization of this compound

The scientific record contains no information on the derivatization of this compound. Advanced catalytic methods are crucial for selectively modifying complex molecules to explore structure-activity relationships (SAR). However, without initial biological activity data or established synthetic protocols for the parent compound, research into its chemo-, regio-, and stereoselective derivatization has not been undertaken.

Deeper Computational Insights into the Reactivity and Conformational Dynamics of this compound

There are no computational studies available that provide insights into the reactivity, conformational dynamics, or electronic properties of this compound. Such in silico studies are vital for predicting a molecule's behavior, potential binding modes with biological targets, and guiding synthetic efforts, but they have not been reported for this compound.

Identification of Novel In Vitro Biological Targets for this compound Beyond Current Understanding

No in vitro studies have been published that identify or suggest biological targets for this compound. The initial stages of drug discovery heavily rely on screening compounds against various cell lines and biological assays to uncover potential therapeutic relevance. nih.gov This foundational step has not been documented for this specific molecule.

Design and Synthesis of Photoactivatable or Chemically Modifiable Probes Based on this compound for Target Validation

The development of chemical probes, such as photoactivatable or biotinylated derivatives, is a sophisticated step in chemical biology used to identify and validate the molecular targets of a bioactive compound. nih.govnih.gov Given that no biological activity or targets have been identified for this compound, research into the design and synthesis of such probes is currently absent from the literature.

Q & A

Q. What are the recommended methods for synthesizing 3-Phenyl-3-(piperidin-4-yl)propanoic acid?

Synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

- Step 2 : Coupling the protected piperidine with a phenylpropanoic acid derivative via nucleophilic substitution or amide bond formation.

- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final compound. Purity can be assessed via HPLC or NMR, with modifications based on steric hindrance from the phenyl group .

Q. How can the crystal structure of this compound be determined?

Use X-ray crystallography with refinement via the SHELX suite (e.g., SHELXL). Key steps:

- Grow single crystals in a solvent system optimized for slow evaporation (e.g., methanol/water).

- Collect diffraction data and solve the phase problem using direct methods (SHELXS) or experimental phasing (SHELXC/D/E).

- Refine the structure with SHELXL, focusing on torsional angles of the piperidine ring and phenyl group orientation .

Q. What analytical techniques are suitable for assessing purity and stability?

- HPLC-MS : To quantify purity and detect degradation products.

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for phenyl proton signals at ~7.2 ppm).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for carboxylic acid dimerization tendencies .

Advanced Research Questions

Q. How does the dimerization of this compound influence its solubility and reactivity?

Carboxylic acids often dimerize via hydrogen bonding, reducing solubility in non-polar solvents. To assess:

- Use FT-IR spectroscopy to identify dimer-specific O–H stretching (~2500–3000 cm⁻¹).

- Conduct excess enthalpy measurements (e.g., NRHB modeling) to quantify dimerization thermodynamics in solution .

- Compare reactivity in monomeric (polar solvents) vs. dimeric states for reactions like esterification .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor agonism)?

- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like GPR40.

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., phenyl or piperidine groups) and test activity in cell-based models (e.g., insulin secretion assays in pancreatic β-cells) .

- Molecular Dynamics Simulations : Investigate conformational flexibility impacting receptor interactions .

Q. How can researchers design in vitro assays to evaluate the compound’s potential as a GPR40 agonist?

- Calcium Flux Assays : Transfect HEK293 cells with human GPR40 and measure intracellular Ca²⁺ levels using fluorescent dyes (e.g., Fluo-4).

- Insulin Secretion Studies : Use rodent pancreatic islets or β-cell lines (e.g., INS-1E) under glucose-stimulated conditions.

- Control Experiments : Validate specificity with GPR40 knockout models or competitive antagonists .

Q. What are the challenges in correlating in vitro potency with in vivo efficacy for this compound?

- Pharmacokinetic Barriers : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.

- Tissue Penetration : Use radiolabeled analogs to quantify distribution in target tissues (e.g., pancreas).

- Species Variability : Test efficacy in multiple animal models (e.g., rats vs. mice) due to GPR40 expression differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products